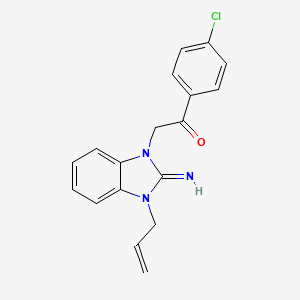
N-(2-bromo-4-methylphenyl)-5-(4-pyridinyl)-1,3,4-thiadiazol-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-bromo-4-methylphenyl)-5-(4-pyridinyl)-1,3,4-thiadiazol-2-amine is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is a thiadiazole derivative that has shown promising results in various studies related to its synthesis, mechanism of action, and biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of N-(2-bromo-4-methylphenyl)-5-(4-pyridinyl)-1,3,4-thiadiazol-2-amine is not fully understood. However, studies have suggested that this compound exerts its anticancer effects by inducing apoptosis in cancer cells. It has also been shown to inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
N-(2-bromo-4-methylphenyl)-5-(4-pyridinyl)-1,3,4-thiadiazol-2-amine has been shown to have various biochemical and physiological effects. Studies have shown that this compound can induce oxidative stress in cancer cells, leading to their death. It has also been shown to inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2-bromo-4-methylphenyl)-5-(4-pyridinyl)-1,3,4-thiadiazol-2-amine has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been shown to have potent anticancer effects. However, there are also limitations to its use in lab experiments. For example, its mechanism of action is not fully understood, and it may have off-target effects that could interfere with the interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for the study of N-(2-bromo-4-methylphenyl)-5-(4-pyridinyl)-1,3,4-thiadiazol-2-amine. One direction is to further investigate its mechanism of action and identify potential molecular targets for its anticancer effects. Another direction is to study its potential use in combination with other anticancer agents to enhance its efficacy. Additionally, further studies are needed to investigate its potential use in the treatment of neurodegenerative disorders.
Synthesemethoden
N-(2-bromo-4-methylphenyl)-5-(4-pyridinyl)-1,3,4-thiadiazol-2-amine can be synthesized using a variety of methods. One of the most commonly used methods is the reaction between 2-bromo-4-methylphenylamine and 4-pyridinecarboxaldehyde in the presence of thiosemicarbazide and acetic acid. The reaction is carried out under reflux conditions, and the product is obtained after purification by recrystallization.
Wissenschaftliche Forschungsanwendungen
N-(2-bromo-4-methylphenyl)-5-(4-pyridinyl)-1,3,4-thiadiazol-2-amine has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications is its use as a potential anticancer agent. Studies have shown that this compound has the ability to inhibit the growth of cancer cells in vitro and in vivo. It has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
Eigenschaften
IUPAC Name |
N-(2-bromo-4-methylphenyl)-5-pyridin-4-yl-1,3,4-thiadiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrN4S/c1-9-2-3-12(11(15)8-9)17-14-19-18-13(20-14)10-4-6-16-7-5-10/h2-8H,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALBLBEYTSRJPPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC2=NN=C(S2)C3=CC=NC=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrN4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-cyano-3-[(4-methoxyphenyl)amino]-2-butenamide](/img/structure/B5845924.png)
![(5'-chloro-2'-oxospiro[1,3-dioxolane-2,3'-indol]-1'(2'H)-yl)acetonitrile](/img/structure/B5845943.png)
![2-chloro-N-{[(4-fluorophenyl)amino]carbonothioyl}benzamide](/img/structure/B5845944.png)

![2-(4-chlorophenyl)-N-[4-chloro-2-(trifluoromethyl)phenyl]acetamide](/img/structure/B5845953.png)
![dimethyl 5-[(cyclopentylcarbonyl)amino]isophthalate](/img/structure/B5845965.png)
![5-methoxy-2-[(2-pyridinylamino)methyl]phenol](/img/structure/B5845972.png)
![methyl 3-{[(4-methoxyphenyl)acetyl]amino}-2-thiophenecarboxylate](/img/structure/B5845974.png)

![3-[2-(4-isopropylphenoxy)ethyl]-4(3H)-quinazolinone](/img/structure/B5845982.png)
![2,2,2-trichloro-N-[2-(1-piperidinyl)phenyl]acetamide](/img/structure/B5845984.png)

![1-[(3,4-dimethylphenyl)sulfonyl]-4-(3-methoxybenzyl)piperazine](/img/structure/B5846003.png)
